molecular formula C18H24ClNO3.C4H4O4 B1147171 SM-21 maleate CAS No. 155059-42-0

SM-21 maleate

Cat. No. B1147171
M. Wt: 453.92
InChI Key:
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Description

Maleate compounds are versatile in their applications, especially in polymer science and material engineering. They exhibit unique physical and chemical properties, which are extensively researched for various industrial and biomedical applications.

Synthesis Analysis

The synthesis of starch-maleate monoesters from native sago starch presents a green approach, involving the reaction of sago starch with maleic anhydride in an aqueous medium, followed by UV irradiation in the presence of cerium(IV) ammonium nitrate to produce cross-linked gel particles (Tay, Pang, & Chin, 2012). Another study demonstrated the lipase-catalyzed synthesis of starch–maleate at ambient temperature in a solvent-free system, showcasing an efficient, economical, and ecofriendly synthetic scheme (Gill et al., 2018).

Molecular Structure Analysis

The molecular structure of low- and high-molecular weight poly(styrene-maleic anhydride) was analyzed using spectroscopy and nuclear magnetic resonance, revealing intrinsic molecular features capable of self-assembly, crucial for nanoparticle formulation (Schoukens, Martins, & Samyn, 2013).

Chemical Reactions and Properties

The interaction of starch-g-poly(maleic anhydride-co-vinyl acetate) with metal cations and its pH-responsive swelling behavior highlights the chemical reactivity and potential applications in drug delivery and heavy metal ion sorption (Xiao, Tan, & Xue, 2010).

Physical Properties Analysis

Tribasic lead maleate and lead maleate compounds were synthesized and characterized, showcasing their structural and spectroscopic properties. This illustrates the diverse physical forms maleate compounds can take, influenced by their synthesis and molecular structure (Bonhomme et al., 2005).

Scientific Research Applications

Application in Neuropharmacology

SM-21 maleate is a potent and selective σ2 antagonist with central effects following systemic administration . It causes an increased release of acetylcholine at central muscarinic synapses .

Results or Outcomes

SM-21 maleate has been found to be a potent analgesic, with efficacy comparable to morphine . It also acts as a nootropic agent .

Application in Addiction Studies

SM-21 maleate has been used in studies related to addiction, specifically cocaine addiction .

Results or Outcomes

SM-21 maleate was found to attenuate the convulsive and locomotor stimulatory effects of cocaine in mice .

Application in GPCR/G Protein Neuronal Signaling

SM-21 maleate is a presynaptic cholinergic modulator . It binds to the central muscarinic receptor with an affinity of 0.174 μM .

Results or Outcomes

SM-21 maleate has been found to be a potent cognition enhancer and analgesic drug .

Application in Sigma (2) Antagonist Studies

SM-21 is a potent and selective sigma (2) antagonist . It is a tropane analogue with high affinity and selectivity for the sigma (2) receptor subtype .

Results or Outcomes

SM-21 was found to attenuate the convulsive and locomotor stimulatory effects of cocaine in mice . It may be a suitable lead compound for developing sigma2-selective ligands .

Application in Acetylcholine Modulation

SM-21 maleate is a presynaptic cholinergic modulator . It binds to the central muscarinic receptor with an affinity of 0.174 μM .

Results or Outcomes

SM-21 maleate has been found to cause an increased release of acetylcholine at central muscarinic synapses . It is a potent analgesic with efficacy comparable to morphine and acts as a nootropic agent .

Application in Sigma (2) Receptor Studies

SM-21 is a potent and selective sigma (2) antagonist . It is a tropane analogue with high affinity and selectivity for the sigma (2) receptor subtype .

Results or Outcomes

SM-21 was found to attenuate the convulsive and locomotor stimulatory effects of cocaine in mice . It may be a suitable lead compound for developing sigma2-selective ligands .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXGTFUQDGMXHA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SM-21 maleate

CAS RN

155059-42-0
Record name Tropine 2-(4-chlorophenoxy)butanoate maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
13
Citations
RR Matsumoto, B Pouw, AL Mack, A Daniels… - Pharmacology …, 2007 - Elsevier
Earlier studies have demonstrated that antagonism of σ 1 receptors attenuates the convulsive, lethal, locomotor stimulatory and rewarding actions of cocaine in mice. In contrast, the …
Number of citations: 52 www.sciencedirect.com
T Ishima, K Hashimoto - PloS one, 2012 - journals.plos.org
In addition to both the α1 adrenergic receptor and N-methyl-D-aspartate (NMDA) receptor antagonists, ifenprodil binds to the sigma receptor subtypes 1 and 2. In this study, we …
Number of citations: 59 journals.plos.org
J Kitanaka, N Kitanaka, FS Hall, GR Uhl, K Tanaka… - Brain research, 2012 - Elsevier
… antagonist), BD 1047 dihydrobromide (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide, a putative σ 1 receptor antagonist), SM-21 maleate ((±)-…
Number of citations: 13 www.sciencedirect.com
NR Kotagale, SM Mendhi, MM Aglawe… - European journal of …, 2013 - Elsevier
Although quetiapine is routinely used in the treatment of schizophrenia and bipolar disorders, the precise mechanism of its antidepressant activity is poorly understood. Since quetiapine …
Number of citations: 16 www.sciencedirect.com
MA Paquette, K Foley, EG Brudney, CK Meshul… - …, 2009 - Springer
… BD-1047 dihydrobromide, BMY-14802 hydrochloride, carbetapentane citrate, DTG, and SM-21 maleate were obtained from Tocris (Ellisville, MO, USA). DHEA was obtained from Fluka. …
Number of citations: 34 link.springer.com
J Kitanaka, N Kitanaka, T Tatsuta, FS Hall, GR Uhl… - …, 2009 - Springer
… antagonist), BD 1047 dihydrobromide (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide, a putative sigma 1 receptor antagonist), SM-21 maleate ((…
Number of citations: 26 link.springer.com
E Sereti, C Tsimplouli, E Kalaitsidou, N Sakellaridis… - Biomedicines, 2021 - mdpi.com
… In this context, we investigated the in vitro antiproliferative efficacy of siramesine, PB28 dihydrochloride, rimcazole dihydrochloride, BD1047 dihydrobromide, and SM-21 maleate under …
Number of citations: 13 www.mdpi.com
AN Trujillo, C Katnik, J Cuevas… - American Journal …, 2017 - journals.physiology.org
Recently, it has been reported that a σ-receptor antagonist could reduce inflammation-induced edema. Lymphatic vessels play an essential role in removing excess interstitial fluid. We …
Number of citations: 21 journals.physiology.org
AN Trujillo, C Katnik, J Cuevas, BJ Cha… - American Journal of …, 2017 - ncbi.nlm.nih.gov
Recently, it has been reported that a σ-receptor antagonist could reduce inflammation-induced edema. Lymphatic vessels play an essential role in removing excess interstitial fluid. We …
Number of citations: 0 www.ncbi.nlm.nih.gov
A Ledonne, M Federici, M Giustizieri… - British journal of …, 2010 - Wiley Online Library
… (–)-Quinpirole hydrochloride, SM-21 maleate, BD1047 dihydrobromide were obtained from Tocris Cookson Inc. (Bristol, UK). o-Phenyl-3-iodotyramine (O-PIT) was synthesized by …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com

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